3-Amino-5-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as energetic 3-amino-5-R-1,2,4-oxadiazoles, involves the use of iodobenzene diacetate-mediated oxidative cyclization, demonstrating the versatility of iodine-containing compounds in facilitating the formation of cyclic structures under ambient conditions (Tang et al., 2018). Such methods underscore the reactive nature of iodine substituents in promoting cyclization reactions.
Molecular Structure Analysis
The molecular structure and interactions of iodine-substituted benzoic acid derivatives have been extensively studied through methods such as X-ray diffraction and computational techniques. For compounds like 2-amino-3,5-diiodobenzoic acid, investigations reveal insights into their molecular geometry, intra- and inter-molecular interactions, and electronic properties, highlighting the impact of iodine substituents on the electronic structure and reactivity (Yıldırım et al., 2015).
Chemical Reactions and Properties
Iodine-containing compounds like o-iodoxybenzoic acid (IBX) serve as versatile reagents in organic synthesis, mediating a variety of transformations, including dehydrogenation of amines and oxidative cleavage of dithioacetals. The use of such reagents demonstrates the broad utility of iodine derivatives in facilitating diverse chemical reactions under mild conditions, leading to the efficient synthesis of valuable intermediates (Nicolaou et al., 2004).
Scientific Research Applications
Antibiotic Development : Ghisalba and Nüesch (1981) reported that 3-amino-5-hydroxybenzoic acid is a precursor in the biosynthesis of ansamycins in Nocardia mediterranei, which aids in the development of new antibiotics (Ghisalba & Nüesch, 1981).
Alzheimer's Disease Therapy : Skibiński et al. (2018) found that a novel tetrahydroacridine derivative with iodobenzoic acid moiety, referred to as Compound 3f, shows potential as a multifunctional Alzheimer's disease therapy by inhibiting acetylcholinesterase and amyloid aggregation (Skibiński et al., 2018).
Plant Growth Research : Gorter (1949) discovered that 2,3,5-tri-iodobenzoic acid inhibits root hair growth in tomato plants, affecting cell growth and cell wall structure (Gorter, 1949).
Organic Synthesis : Yin Qun (2010) demonstrated that the palladium-charcoal catalyst increases the yield of 3-aminobenzoic acid in diazotization reactions, making it a promising catalyst for organic synthesis and industrial production (Yin Qun, 2010).
Enzymatic Reactions in Antibiotic Biosynthesis : Arakawa et al. (2002) showed that the RifN protein converts kanosamine into kanosamine 6-phosphate, playing a crucial role in the early stages of 3-amino-5-hydroxybenzoic acid biosynthesis (Arakawa et al., 2002).
Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study on the three isomers of iodobenzoic acid, finding that 2-iodobenzoic acid shows an intramolecular hydrogen bond (Tan & Sabbah, 1994).
Bioavailability and Biodegradation : Bromberg et al. (2008) found that iodoxybenzoic acid-modified polymers can hydrolyze diisopropyl fluorophosphate and accelerate chlorpyrifos degradation, serving as biodegradable materials for various applications (Bromberg et al., 2008).
Energetic Material Synthesis : Tang et al. (2018) developed an efficient method for the synthesis of energetic 3-amino-5-R-1,2,4-oxadiazoles with superior detonation properties and lower impact and friction sensitivities compared to TNT (Tang et al., 2018).
Anti-Tumor Activity : Silva de Abreu and Fernandes (2021) found that 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through increased generation of reactive oxygen species (Silva de Abreu & Fernandes, 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-amino-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLCDHIWWCZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468495 | |
Record name | 3-Amino-5-iodorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-iodobenzoic acid | |
CAS RN |
102153-73-1 | |
Record name | 3-Amino-5-iodorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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